![molecular formula C22H24N4O4S B5521270 N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)

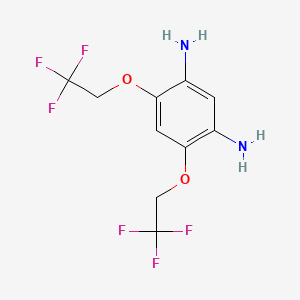

N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound belongs to a class of compounds with potential biological activities, including synthesized derivatives of acetamide. These compounds are often explored for their diverse chemical and physical properties, making them subjects of interest in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including acetylation, ethylation, and condensation processes. For instance, Gong Fenga (2007) detailed a synthesis process starting from m-nitro acetophenone, involving reduction, acetylation, ethylation, and condensation to achieve a high overall yield (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using spectroscopic methods such as IR, NMR, and sometimes crystallographic studies to determine the spatial arrangement of atoms within the molecule. For example, a study by Xue et al. (2008) employed single-crystal X-ray diffraction to characterize the crystal structure of a triazole-thione derivative (Xue et al., 2008).

Chemical Reactions and Properties

Compounds of this class can participate in various chemical reactions, including cycloaddition reactions, as demonstrated by Raveendra K. Hunnur et al. (2005), where 3-(4-acetylphenyl)sydnone undergoes cycloaddition to yield pyrazole derivatives (Raveendra K. Hunnur et al., 2005).

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition and Molecular Docking Studies

Research on new N-aryl derivatives of 1,2,4-triazole compounds, including structures related to the query compound, has shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease. Molecular docking studies support these findings by highlighting favorable binding interactions with the enzymes' active sites (Riaz et al., 2020).

Synthesis and Improvement Techniques

Efforts to synthesize and improve the technical methods for related acetamide compounds demonstrate the importance of efficient synthetic pathways for producing high-purity compounds. These methods include reduction, acetylation, ethylation, and condensation, contributing to scalable production processes (Gong Fenga, 2007).

Anticancer Drug Synthesis

The synthesis of acetamide derivatives with potential anticancer activity, targeting specific receptors like the VEGFr receptor, showcases the role of acetamide-based compounds in developing new oncological treatments. Structural elucidation and in silico modeling studies confirm the anticancer potential of these compounds (Sharma et al., 2018).

Potential Pesticide Applications

Research on N-derivatives of phenoxyacetamide as potential pesticides highlights the diverse applications of acetamide derivatives in agriculture. X-ray powder diffraction characterizes these organic compounds, suggesting their use in developing new pesticide formulations (Olszewska et al., 2011).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[[5-(3,4-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-5-26-21(16-9-10-18(29-3)19(12-16)30-4)24-25-22(26)31-13-20(28)23-17-8-6-7-15(11-17)14(2)27/h6-12H,5,13H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFFRNKCWDNYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)

![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)

![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)